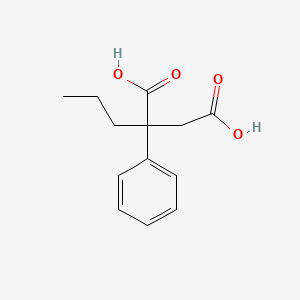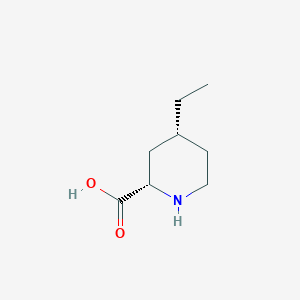
2-Fenil-1,2-tiazolidina 1,1-dióxido
Descripción general
Descripción
2-Phenyl-1,2-thiazolidine 1,1-dioxide is a compound that belongs to the class of thiazolidinones . Thiazolidinones are biologically important five-membered heterocyclic rings that exhibit a wide range of biological activities .
Synthesis Analysis
Thiazolidinones, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, can be synthesized through various methods. One common method involves the reaction of 1,2-aminothiols with aldehydes . This reaction is fast, efficient, and can be performed under physiological conditions .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,2-thiazolidine 1,1-dioxide consists of a five-membered heterocyclic ring, which is a common feature of thiazolidinones . This ring is decorated with two carbonyl groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidinones, including 2-Phenyl-1,2-thiazolidine 1,1-dioxide, can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols to form thiazolidine . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine .Physical And Chemical Properties Analysis
Thiazolidinedione (TZD), a type of thiazolidinone, exists as a white crystalline solid with a melting point of 123–125°C and is bench stable when kept below 30°C . In terms of solubility, TZD is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .Mecanismo De Acción
Target of Action
Thiazolidine motifs, which are present in this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazolidine derivatives can react quickly with 1,2-aminothiols and aldehydes under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
Thiazolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazolidine derivatives have been noted for their diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the reaction between 1,2-aminothiols and aldehydes to form a thiazolidine product can occur under physiological conditions . This suggests that the compound’s action may be influenced by the physiological environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTDO has several advantages for lab experiments. It is easy to synthesize and has a high purity level. PTDO is also stable under various conditions, which makes it a suitable candidate for long-term experiments. However, PTDO has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in aqueous solutions. Additionally, PTDO can be toxic to some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of PTDO. One potential application is in the development of new antibacterial, antifungal, and antiviral drugs. PTDO has been shown to have potent activity against various bacterial and fungal strains, which makes it a promising candidate for drug development. Additionally, PTDO has been found to have potential anticancer properties, which could be further explored for the development of new cancer therapies. Furthermore, the neuroprotective properties of PTDO could be studied further for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Aplicaciones Científicas De Investigación
Síntesis y aplicaciones biológicas
Los motivos de tiazolidina, incluido el 2-fenil-1,2-tiazolidina 1,1-dióxido, actúan como un puente entre la síntesis orgánica y la química medicinal, lo que obliga a los investigadores a explorar nuevos candidatos a fármacos . Muestran diversas propiedades biológicas, como actividad anticancerígena, anticonvulsiva, antimicrobiana, antiinflamatoria, neuroprotectora y antioxidante . Esta diversidad en la respuesta biológica la convierte en una unidad muy apreciada .
Actividad farmacológica
Los derivados de tiazolidina tienen una actividad terapéutica y farmacéutica diversa y se utilizan en el diseño de sondas . Se discute la nueva síntesis de derivados de tiazolidina utilizando varios agentes con respecto al rendimiento, la pureza, la selectividad y la actividad farmacocinética . Se revisan críticamente las aplicaciones clínicas accesibles en varios objetivos biológicos .
Síntesis de derivados de pirazolo fusionados
La combinación de los anillos de tiazol o tiazina con el anillo de pirazol proporciona actividad farmacológica de diferentes tipos de pirazolotiazoles y pirazolotiazinas fusionados . Los derivados de pirazol también muestran un amplio espectro de actividades biológicas .
Inhibición de la actividad SHP1
El desarrollo de métodos eficientes para rastrear e inhibir rápidamente la actividad SHP1 en sistemas biológicos complejos es de considerable importancia . El this compound podría utilizarse potencialmente en esta aplicación .
Selectividad contra líneas celulares de cáncer
La mayoría de los compuestos sintetizados, incluido el this compound, tienen una selectividad adecuada contra líneas celulares de cáncer . Esto los convierte en posibles candidatos para el tratamiento del cáncer .
Propiedades
IUPAC Name |
2-phenyl-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJFQHYJOQVWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300949 | |
| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76906-24-6 | |
| Record name | NSC140134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-1,2-thiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



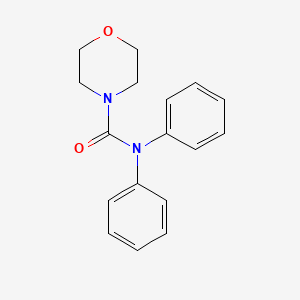
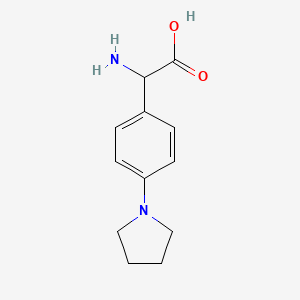


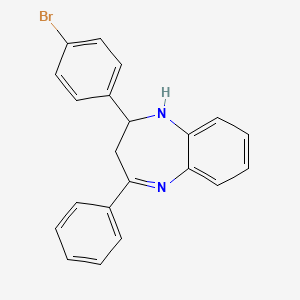
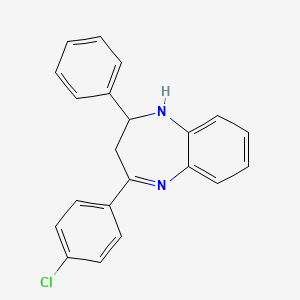

![Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester](/img/structure/B1660376.png)
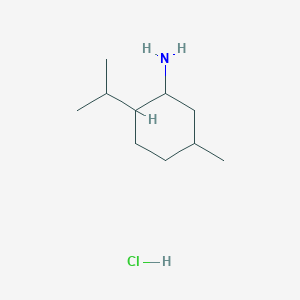

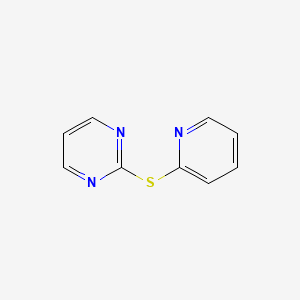
![S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate](/img/structure/B1660382.png)
